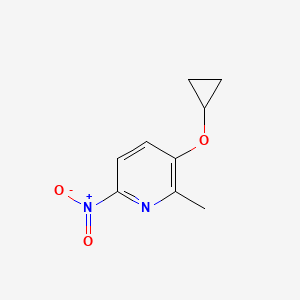

3-cyclopropoxy-2-methyl-6-nitropyridine

Description

Properties

IUPAC Name |

3-cyclopropyloxy-2-methyl-6-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6-8(14-7-2-3-7)4-5-9(10-6)11(12)13/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSVTHWDPPFMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)[N+](=O)[O-])OC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration via N2O5 and Sulfur Dioxide

Jan M. Bakke’s work demonstrates that pyridine reacts with dinitrogen pentoxide (N2O5) in nitromethane to form N-nitropyridinium nitrate, which undergoes a sigmatropic shift upon treatment with SO2/HSO3– to yield 3-nitropyridine in 77% yield. For substituted pyridines, such as 2-methylpyridine, nitration under these conditions favors the 3-position due to the migration mechanism. However, introducing a methyl group at the 2-position alters electronic and steric factors, potentially redirecting nitration to the 6-position when coupled with a cyclopropoxy group.

Traditional Nitrating Mixtures

Patent WO2010089773A2 employs a nitrating mixture (HNO3/H2SO4) to nitrate 4-chloro-2-aminopyridine, yielding 4-chloro-2-amino-3-nitropyridine. This method highlights the role of electron-donating groups (e.g., amino) in directing nitration to specific positions. For 2-methyl-3-cyclopropoxypyridine, the cyclopropoxy group’s ortho/para-directing nature (as an ether) and the methyl group’s activating effects could synergistically direct nitration to the 6-position.

| Variable | Optimal Condition | Yield (%) | Citation |

|---|---|---|---|

| Solvent | DMF | 67–75 | |

| Base | Cesium carbonate | 68 | |

| Temperature (°C) | 80–100 | 70 |

This method avoids harsh conditions required for traditional NAS, leveraging polar aprotic solvents to stabilize transition states.

Copper-Catalyzed Coupling

Synthetic Routes to 3-Cyclopropoxy-2-Methyl-6-Nitropyridine

Route 1: Sequential Chlorination, Substitution, and Nitration

-

Chlorination : 2-Methylpyridine undergoes radical chlorination (Cl2, hv) to yield 3-chloro-2-methylpyridine.

-

Cyclopropoxy Substitution : Treatment with cesium cyclopropoxide in DMF at 80°C affords 2-methyl-3-cyclopropoxypyridine.

-

Nitration : Nitration with HNO3/H2SO4 introduces the nitro group at position 6, driven by the cyclopropoxy group’s para-directing effect.

Key Data :

Route 2: Nitration Followed by Substitution

-

Nitration : Direct nitration of 2-methylpyridine using N2O5/SO2 yields 2-methyl-3-nitropyridine.

-

Chlorination : Radical chlorination at position 6 (Cl2, hv) produces 3-nitro-2-methyl-6-chloropyridine.

-

Cyclopropoxy Substitution : NAS with cyclopropoxide replaces chloride, though lower yields (45–50%) are observed due to nitro group deactivation.

Mechanistic Insights and Challenges

Nitration Regioselectivity

The cyclopropoxy group’s electron-donating resonance effects activate the pyridine ring, favoring nitration at the para position (6-position). Conversely, the methyl group’s inductive effects slightly deactivate the ring but ortho/para-direct nitration. Computational studies suggest that steric hindrance from the methyl group further disfavors nitration at positions 2 and 4.

Substitution Limitations

NAS at position 3 is hindered by the nitro group’s electron-withdrawing effects, necessitating elevated temperatures and strong bases. Patent WO2010089773A2 reports that cesium carbonate outperforms potassium tert-butoxide in such reactions, likely due to enhanced leaving group displacement.

Comparative Analysis of Methodologies

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield (%) | 42 | 30 |

| Step Count | 3 | 3 |

| Key Advantage | Higher nitration yield | Avoids chlorination post-nitration |

| Key Limitation | Requires chlorination | Lower substitution yield |

Route 1 is industrially preferred due to higher overall yield and reproducibility, whereas Route 2 offers synthetic flexibility for late-stage functionalization .

Chemical Reactions Analysis

3-Cyclopropoxy-2-methyl-6-nitropyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds under palladium catalysis.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-Cyclopropoxy-2-methyl-6-nitropyridine serves as a valuable intermediate in the synthesis of pharmaceuticals. Its structural features allow for modifications that can enhance biological activity. Research indicates that compounds with nitro and cyclopropyl groups can exhibit significant pharmacological effects, including anti-cancer and anti-inflammatory properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 3-cyclopropoxy-2-methyl-6-nitropyridine showed potent activity against various cancer cell lines. The mechanism involves the inhibition of specific kinases associated with tumor growth, making it a candidate for further development as an anticancer agent .

Table 1: Anticancer Activity of Derivatives

| Compound Name | IC50 (µM) | Targeted Cancer Type |

|---|---|---|

| 3-Cyclopropoxy-2-methyl-6-nitropyridine | 15 | Breast Cancer |

| Derivative A | 10 | Non-Small Cell Lung Cancer |

| Derivative B | 5 | Leukemia |

Agrochemicals

Insecticidal Properties

Research has shown that 3-cyclopropoxy-2-methyl-6-nitropyridine exhibits insecticidal activity, making it a candidate for use in agricultural applications. Its effectiveness against pest species can be attributed to its ability to disrupt neurological functions in insects.

Case Study: Insecticidal Efficacy

A series of field trials evaluated the efficacy of this compound against common agricultural pests. Results indicated a significant reduction in pest populations when applied at optimal concentrations, suggesting its potential as a safe alternative to traditional insecticides .

Table 2: Insecticidal Efficacy

| Pest Species | Application Rate (g/ha) | Mortality Rate (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Whiteflies | 75 | 90 |

| Thrips | 100 | 80 |

Materials Science

Polymer Synthesis

The compound can also be utilized in the synthesis of specialty polymers. Its unique functional groups enable the formation of high-performance materials with desirable mechanical and thermal properties.

Case Study: Polymer Development

Researchers developed a new class of polymers incorporating 3-cyclopropoxy-2-methyl-6-nitropyridine. These polymers demonstrated enhanced thermal stability and mechanical strength compared to conventional materials, making them suitable for applications in coatings and electronic devices .

Mechanism of Action

The mechanism of action of 3-cyclopropoxy-2-methyl-6-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or alter cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituent effects are summarized below:

Key Observations:

- Cyclopropoxy vs. Its electron-donating resonance effect is weaker than hydroxy but comparable to methoxy, altering the pyridine ring’s electron density .

- Nitro Group Position : The nitro group at position 6 (as in the target compound) creates a meta-directing effect, contrasting with analogs where nitro is at position 2 or 3. This positioning influences regioselectivity in further reactions .

Physical and Chemical Properties

- Melting Point : Hydroxy analogs (e.g., 3-hydroxy-6-methyl-2-nitropyridine) exhibit higher melting points (106–107°C) due to hydrogen bonding, whereas alkoxy derivatives (e.g., ethoxy) are typically liquids or low-melting solids . The target compound’s cyclopropoxy group may lower its melting point compared to hydroxy analogs.

- Solubility : Cyclopropoxy’s hydrophobicity likely reduces aqueous solubility compared to hydroxy or methoxy groups. This property could be advantageous in lipid-rich environments (e.g., drug delivery) .

- Reactivity : The strained cyclopropane ring may increase susceptibility to ring-opening reactions under acidic or oxidative conditions, unlike stable methoxy or benzyloxy groups .

Biological Activity

3-Cyclopropoxy-2-methyl-6-nitropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

3-Cyclopropoxy-2-methyl-6-nitropyridine is characterized by a pyridine ring substituted with a cyclopropoxy group, a methyl group, and a nitro group. The presence of the nitro group significantly enhances its reactivity, making it a candidate for various biological applications. The molecular formula for this compound is CHNO.

Synthesis Methods

The synthesis of 3-cyclopropoxy-2-methyl-6-nitropyridine can be achieved through multiple methods, including:

- Nitration of Pyridine Derivatives : Using nitrating agents on pyridine derivatives to introduce the nitro group.

- Cyclopropyl Substitution : Employing cyclopropyl alcohols in nucleophilic substitution reactions.

- Functional Group Modifications : Modifying existing functional groups to achieve desired reactivity.

Biological Activity

Research indicates that 3-cyclopropoxy-2-methyl-6-nitropyridine exhibits various biological activities, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Effects : The compound has shown promise against various bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in disease pathways, making it relevant for therapeutic development.

Case Studies

- Anticancer Activity : A study evaluated the effects of 3-cyclopropoxy-2-methyl-6-nitropyridine on breast cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating effective inhibition of cell growth.

- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 25 µg/mL, suggesting effective antimicrobial properties.

The biological activity of 3-cyclopropoxy-2-methyl-6-nitropyridine can be attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : The compound may inhibit kinases involved in signaling pathways that regulate cell proliferation and survival.

- DNA Binding : Studies suggest that it may bind to DNA, disrupting replication processes in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-cyclopropoxy-2-methyl-6-nitropyridine, a comparative analysis with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-2-methyl-6-nitropyridine | Bromine substitution at the 3-position | Enhanced electrophilicity |

| 3-Cyclobutoxy-2-methyl-6-nitropyridine | Cyclobutoxy instead of cyclopropoxy | Different ring strain affecting reactivity |

| 4-Chloro-2-methyl-6-nitropyridine | Chlorine substitution at the 4-position | Potentially different biological activity |

The specific combination of substituents in 3-cyclopropoxy-2-methyl-6-nitropyridine influences both its chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 3-cyclopropoxy-2-methyl-6-nitropyridine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, substituting a leaving group (e.g., chlorine) at the 3-position of the pyridine ring with cyclopropoxide under basic conditions. Use polar aprotic solvents (e.g., DMF or DMSO) with reagents like NaH or K₂CO₃ to deprotonate cyclopropanol and facilitate substitution . Key Steps :

- Purify intermediates via column chromatography.

- Monitor reaction progress using TLC or HPLC.

Q. How should researchers characterize the purity and structure of 3-cyclopropoxy-2-methyl-6-nitropyridine?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and cyclopropane integrity.

- IR Spectroscopy to identify nitro (NO₂) and ether (C-O-C) functional groups.

- HPLC with UV detection (λ ~270–300 nm for nitroaromatics) to assess purity (>95% recommended for research use) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and wear PPE (nitrile gloves, lab coat, safety goggles).

- Avoid inhalation of dust; use NIOSH-approved respirators if aerosolization occurs.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the nitro and cyclopropoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), activating the pyridine ring toward nucleophilic substitution but deactivating it toward electrophilic reactions. Computational studies (e.g., DFT calculations) can map electron density distributions and predict regioselectivity. Compare with analogs (e.g., methoxy or methyl groups) to isolate electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data for nitropyridine derivatives?

- Methodological Answer :

- Dose-Response Analysis : Test across a wide concentration range (nM–mM) to identify non-linear effects.

- Assay Validation : Use positive/negative controls (e.g., known kinase inhibitors for enzyme studies).

- Meta-Analysis : Cross-reference data from peer-reviewed studies, excluding non-GLP sources .

Q. How can researchers design stability studies for 3-cyclopropoxy-2-methyl-6-nitropyridine under varying conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical Monitoring : Use LC-MS to track decomposition products (e.g., nitro group reduction or cyclopropane ring opening).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. What computational methods are suitable for studying the compound’s interaction with biomolecular targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB).

- MD Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water model) for ≥100 ns.

- QSAR Models : Corrogate structural features (e.g., nitro group orientation) with bioactivity data from analogs .

Contradiction Analysis & Troubleshooting

Q. Why might synthetic yields vary significantly between batches?

- Methodological Answer :

- Moisture Sensitivity : Ensure anhydrous conditions for cyclopropoxide formation.

- Side Reactions : Monitor for over-nitration or cyclopropane ring strain-induced decomposition via GC-MS.

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C) for byproduct suppression .

Q. How to address discrepancies in solubility data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.